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For Researchers, Scientists, and Drug Development
Professionals
This document provides a comprehensive protocol for the detection of the AF10 (also known

as MLLT10) protein using Western blotting. AF10 is a key transcriptional regulator involved in

histone methylation and Wnt signaling pathways, and its dysregulation is implicated in certain

types of leukemia.[1][2] Accurate and reliable detection of AF10 is crucial for research into its

biological functions and for the development of targeted therapeutics.

Introduction
AF10 is a cofactor of the histone methyltransferase DOT1L, playing a critical role in regulating

gene expression through the methylation of histone H3 at lysine 79 (H3K79).[1][3] Additionally,

AF10 is a coactivator in the canonical Wnt/β-catenin signaling pathway. It is recruited to Wnt

target genes in a β-catenin-dependent manner, facilitating transcriptional activation.[2]

Chromosomal translocations involving the AF10 gene are associated with acute leukemias,

leading to the formation of fusion proteins such as CALM-AF10.[1] Western blotting is a

fundamental technique to study the expression levels and molecular weight of the wild-type

AF10 protein, which has a predicted molecular weight of approximately 113 kDa.[4]
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Cell Lysate Preparation (RIPA Buffer Method)
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This protocol is suitable for preparing whole-cell lysates from both adherent and suspension

cultured cells. All steps should be performed on ice to minimize protein degradation.[5][6]

Materials:

Phosphate-Buffered Saline (PBS), ice-cold

RIPA Lysis Buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium

deoxycholate, 0.1% SDS)

Protease and Phosphatase Inhibitor Cocktails

Cell scraper (for adherent cells)

Microcentrifuge

Procedure for Adherent Cells:

Grow cells to 70-80% confluency.

Aspirate the culture medium and wash the cells once with ice-cold PBS.

Add ice-cold RIPA buffer supplemented with freshly added protease and phosphatase

inhibitors to the plate (e.g., 0.5 - 1 mL for a 10 cm dish).

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

Incubate on ice for 30 minutes, vortexing occasionally.[8]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]

Carefully transfer the supernatant (the protein lysate) to a new, pre-chilled tube.

Determine the protein concentration using a BCA protein assay.

Store the lysate in aliquots at -80°C for long-term use.

Procedure for Suspension Cells:
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Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Wash the cell pellet once with ice-cold PBS and centrifuge again.

Resuspend the cell pellet in ice-cold RIPA buffer with freshly added inhibitors (e.g., 100 µL

per 1x10^6 cells).[8]

Vortex to mix and incubate on ice for 30 minutes, with occasional vortexing.

Proceed with steps 6-9 from the adherent cell protocol.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel
Electrophoresis)
For optimal resolution of the ~113 kDa AF10 protein, a lower percentage acrylamide gel is

recommended.[10][11]

Materials:

Protein lysate

4x Laemmli sample buffer (containing β-mercaptoethanol or DTT)

Precast or hand-cast 8% Tris-glycine or 4-12% gradient polyacrylamide gels

SDS-PAGE running buffer

Prestained protein ladder

Electrophoresis apparatus

Procedure:

Thaw protein lysates on ice.

Prepare samples by mixing 3 parts lysate with 1 part 4x Laemmli sample buffer. For

quantitative analysis, aim to load between 10-30 µg of total protein per lane.[12]
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Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

Assemble the electrophoresis apparatus according to the manufacturer's instructions.

Load the denatured protein samples and a prestained protein ladder into the wells of the gel.

Run the gel at 100-150 V until the dye front reaches the bottom of the gel. The exact voltage

and time may require optimization.[13]

Western Blot Transfer
Due to the high molecular weight of AF10, a wet transfer is recommended for efficient transfer

from the gel to the membrane.[10][11]

Materials:

PVDF or nitrocellulose membrane

Transfer buffer (25 mM Tris, 192 mM glycine, 10-20% methanol). For high molecular weight

proteins, reducing the methanol to 10% and adding up to 0.05% SDS can improve transfer

efficiency.

Filter paper

Wet transfer apparatus

Procedure:

Equilibrate the gel in transfer buffer for 15-20 minutes.

Activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by a

brief rinse in deionized water and then equilibration in transfer buffer. If using nitrocellulose,

simply equilibrate in transfer buffer.

Assemble the transfer stack (sandwich) in the following order: sponge, filter paper, gel,

membrane, filter paper, sponge. Ensure no air bubbles are trapped between the layers.
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Place the transfer cassette in the wet transfer tank, ensuring the membrane is between the

gel and the positive electrode (anode).

Perform the transfer at 100 V for 90-120 minutes or overnight at 30 V in a cold room (4°C).[4]

[10]

Immunodetection
Materials:

Blocking buffer (5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered

Saline with 0.1% Tween-20 (TBST))

Primary antibody against AF10

HRP-conjugated secondary antibody

TBST buffer

Enhanced Chemiluminescence (ECL) substrate

Imaging system

Procedure:

After transfer, wash the membrane briefly with TBST.

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

[14]

Incubate the membrane with the primary AF10 antibody, diluted in blocking buffer, overnight

at 4°C with gentle agitation.[13] (See Table 1 for recommended dilutions).

Wash the membrane three times with TBST for 5-10 minutes each.[15]

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking

buffer, for 1 hour at room temperature.[13]

Wash the membrane three times with TBST for 10 minutes each.
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Prepare the ECL substrate according to the manufacturer's instructions and incubate the

membrane for 1-5 minutes.

Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Presentation
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the Western blot

detection of AF10.

Table 1: AF10 Primary Antibody Recommendations

Antibody Type Supplier Catalog Number
Recommended
Dilution

Monoclonal Abcam Not specified 1:1000

Polyclonal Sigma-Aldrich SAB4503204 1:500 - 1:1000

Polyclonal
Aviva Systems

Biology
OAAB16530 Not specified

Polyclonal RayBiotech 102-16668 1:1000

Table 2: Recommended Western Blot Protocol Parameters for AF10
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Parameter Recommendation Notes

Protein Loading 10-30 µg of total lysate

For quantitative analysis,

ensure equal loading across

lanes.[12]

Gel Percentage
8% Tris-glycine or 4-12%

gradient

Lower percentage gels provide

better resolution for high MW

proteins.

Transfer Type Wet Transfer

Generally more efficient for

high MW proteins than semi-

dry.[10]

Transfer Time
90-120 minutes at 100V or

overnight at 30V (4°C)

Longer transfer times are

necessary for proteins >100

kDa.[4][10]

Blocking Time 1 hour at Room Temperature
5% non-fat milk or 5% BSA in

TBST.[14]

Primary Antibody Incubation Overnight at 4°C
Allows for optimal antibody

binding.

Secondary Antibody Incubation 1 hour at Room Temperature

Visualizations
Experimental Workflow
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Figure 1. Western Blot workflow for AF10 detection.
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Figure 2. Role of AF10 in Wnt/β-Catenin signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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